2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one
Beschreibung
The compound 2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one is a tertiary amine featuring a propan-1-one core substituted with two methyl groups, a piperidine ring, and a piperazine moiety bearing a propargyl (prop-2-ynyl) group.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c1-5-8-19-11-13-20(14-12-19)15-16-6-9-21(10-7-16)17(22)18(2,3)4/h1,16H,6-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXILBIXOUKVLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CN2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one
- Molecular Formula : C₁₂H₁₈N₂O
This compound features a piperidine and piperazine moiety, which are known to interact with various biological targets, including receptors and enzymes.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar in structure to 2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one exhibit significant antimicrobial properties. For instance, compounds with piperazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhi , with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 μM to 6.25 μM .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. Research indicates that modifications on the piperazine ring can enhance the selectivity and potency of such compounds against specific cancer types. For example, piperazine derivatives have been explored for their ability to induce apoptosis in cancer cells through various pathways .
The mechanisms by which 2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one exerts its biological effects may involve:
- Receptor Interaction : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways related to pain and mood regulation.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes or signal transduction pathways, contributing to its antimicrobial and anticancer effects.
Study 1: Antimicrobial Efficacy
In a comparative study of various piperazine derivatives, compound X (a close analog) demonstrated a significant reduction in bacterial growth against S. aureus , with an MIC of 3.12 μM. The study highlighted the importance of the propynyl group in enhancing antimicrobial activity .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of piperazine-containing compounds revealed that modifications similar to those in 2,2-Dimethyl... led to increased cytotoxicity in human breast cancer cell lines (MCF7), with IC50 values significantly lower than those of standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (μM) | Activity |
|---|---|---|---|
| Compound A | Similar | 3.12 | Antimicrobial |
| Compound B | Similar | 6.25 | Antimicrobial |
| Compound C | Similar | <10 | Anticancer |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Similarity Scores
The compound’s closest analogs, based on structural similarity (), include:
Kinase Inhibitors
- (R)-28 (): Exhibits IC₅₀ = 360 nM against glycogen synthase kinase-3β (GSK-3β) with low cytotoxicity.
- DC-TEADin1072-N1 () : A TEAD palmitoylation inhibitor (purity 99.37%), highlighting the relevance of propan-1-one derivatives in targeting post-translational modifications .
Antimicrobial and Anticancer Agents
- Cinnamoyl Derivatives () : Display antimicrobial activity linked to the E-configuration of the ethene bond. The main compound’s propargyl group may offer similar bioactivity through electrophilic interactions .
Physicochemical and Crystallographic Properties
- Crystal Packing () : Piperazine rings in analogs adopt chair conformations, stabilized by C–H···O interactions. The propargyl group’s linear geometry could alter packing efficiency compared to bulkier substituents .
- LogP and Solubility : The propargyl group’s hydrophobicity (compared to nitro or methoxy groups in and ) may reduce aqueous solubility, impacting bioavailability .
Metabolic Stability and Toxicity
- (R)-28 (): Improved metabolic stability due to reduced CYP450 interactions.
- Compound 3da () : Lower yield (54%) suggests synthetic challenges with electron-withdrawing substituents, which may also influence metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
